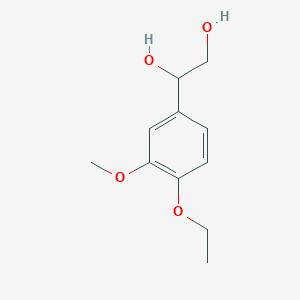
1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the aldehyde group is converted to a diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol into alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxy-4-methoxyphenyl)ethane-1,2-diol: Similar structure but with a hydroxy group instead of an ethoxy group.
1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol: Contains two hydroxy groups instead of one ethoxy group.
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Similar structure but with ketone groups instead of diol.
Uniqueness
1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol is unique due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
78405-42-2 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-3-15-10-5-4-8(9(13)7-12)6-11(10)14-2/h4-6,9,12-13H,3,7H2,1-2H3 |
InChI Key |
LWXWQRHLXZPVBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CO)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















